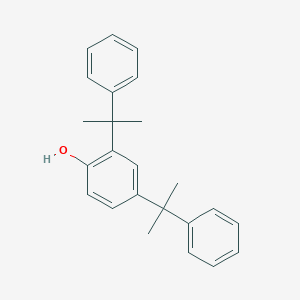

2,4-Bis(1-methyl-1-phenylethyl)phenol

概要

説明

2,4-Bis(1-methyl-1-phenylethyl)phenol, also known as 2,4-bis(dimethylbenzyl)phenol, is a phenolic compound with the molecular formula C24H26O . It has a molecular weight of 330.4626 . This compound has been used in a variety of scientific research applications, including as a catalyst, a source of antioxidants, and a reagent in organic synthesis.

Molecular Structure Analysis

The structure of this compound is reported to have a torsion angle of 129.95(13)° for the C-C bond that connects the benzyl carbon to the phenol ring ortho to the OH group . More detailed structural information can be found in the 2D Mol file available on the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 206 °C/15 mmHg and a melting point of 63-65 °C . The compound has a density of 1.1±0.1 g/cm3 and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用

Molecular Structure and Intermolecular Interactions

The molecular structure of 2,4-bis(1-methyl-1-phenylethyl)phenol exhibits unique torsion angles and intermolecular interactions, particularly O—H⋯O and edge–face π bonding. These structural features may contribute to its chemical properties and potential applications in various fields such as materials science and organic synthesis (Bryan, 2000).

Apoptosis Induction and Anticancer Activity

2,4-bis(1-phenylethyl)phenol isolated from Clerodendrum thomsoniae has shown potential as a therapeutic candidate for breast cancer therapy. Its ability to induce apoptosis in human breast cancer cells suggests its potential in cancer research and treatment (Muhammed Ashraf et al., 2020).

Catalyst in Polymerization Processes

This compound has been utilized as a part of a novel ligand in the catalytic process for the polymerization of ε-caprolactone and l-lactide. This application is significant in the field of polymer chemistry, especially in the synthesis of biodegradable polymers (Liu et al., 2001).

Anti-Proliferative and Pro-Apoptotic Activities in Cancer Cells

A compound related to 2,4-bis(1-phenylethyl)phenol, derived from Cordyceps bassiana, exhibited strong anti-proliferative activity toward various cancer cell lines. This underscores its potential as a novel anti-cancer drug capable of inducing apoptosis and blocking cell survival signaling in cancer cells (Sung et al., 2016).

Antibacterial and Anticorrosion Activity

Schiff base ligands derived from 2,4-bis(1-phenylethyl)phenol have shown significant antibacterial activity against gram-negative bacteria like Escherichia coli. Additionally, these compounds exhibited anticorrosion properties, highlighting their potential in material science and microbiology (Shukla et al., 2020).

Safety and Hazards

作用機序

Target of Action

It is used as a reagent in ring-opening polymerization reactions of cyclic esters . It also serves as an intermediate in the synthesis of Benzotriazole BT, a low volatile benzotriazole UV light absorber and stabilizer .

Mode of Action

Its role as a reagent in ring-opening polymerization reactions suggests that it may interact with its targets by opening their cyclic ester rings . This interaction could lead to changes in the targets’ structure and function.

Biochemical Pathways

Its use in the synthesis of benzotriazole bt suggests that it may play a role in the pathways related to uv light absorption and stabilization .

Result of Action

Its role in the synthesis of benzotriazole bt, a uv light absorber and stabilizer, suggests that it may contribute to the protection of molecules and cells from uv-induced damage .

特性

IUPAC Name |

2,4-bis(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYQRFTLHAARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029241 | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2772-45-4 | |

| Record name | 2,4-Dicumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in mosquito oviposition behavior?

A: Research indicates that this compound acts as an interspecific chemical signal influencing the oviposition behavior of Anopheles gambiae mosquitoes. Its presence, often associated with Culex quinquefasciatus larvae and egg rafts, has been shown to deter An. gambiae from laying eggs in the same habitat. This suggests a potential role for this compound in developing alternative mosquito control strategies. []

Q2: How was this compound identified in the context of mosquito oviposition?

A: Scientists employed a combination of behavioral assays and sophisticated analytical techniques. Initially, they observed that An. gambiae mosquitoes avoided laying eggs in water containing C. quinquefasciatus larvae or egg rafts. Subsequently, they used dynamic and static trapping systems to collect volatiles emitted by these organisms. Gas chromatography-mass spectrometry (GC-MS) analysis of these volatiles led to the identification of this compound as a key component. []

Q3: Beyond mosquitoes, what other biological activities are associated with this compound?

A: this compound has demonstrated potential in plant disease control. Studies have shown that Aspergillus terreus ANU-301, a soil-borne fungus, produces this compound, which exhibits significant inhibitory activity against the plant pathogen Dickeya chrysanthemi (Dc). Application of this compound effectively protected potato tubers from soft rot disease caused by Dc. []

Q4: What is known about the structural characteristics of this compound?

A: this compound possesses a unique structure characterized by a central phenol ring substituted with two bulky 1-methyl-1-phenylethyl groups. X-ray crystallography studies reveal a specific torsion angle of approximately 129.95° for the C-C bond connecting the benzyl carbon to the phenol ring ortho to the hydroxyl group. This deviation from the expected value (~50°) suggests potential influence from intermolecular interactions such as O-H⋯O hydrogen bonding and edge-face π bonding. []

Q5: Are there any potential applications of this compound in drug discovery?

A: Research suggests that this compound exhibits antihistaminic activity exceeding that of the reference drug terfenadine. This finding, derived from a mathematical topology model predicting antihistaminic activity, highlights the potential of this compound as a candidate for developing new antihistamine drugs. []

Q6: Has this compound been found in natural sources?

A: Yes, this compound has been isolated from various natural sources. Notably, it was identified as a constituent of the chloroform-soluble extract of the soft coral Sarcophyton trocheliophorum. This finding underscores the chemical diversity of marine organisms and their potential as sources of novel bioactive compounds. []

Q7: What is the significance of this compound in Allomyrina dichotoma larvae?

A: Analysis of Allomyrina dichotoma larvae revealed this compound as a major component of their volatile oil profile, constituting approximately 5.47%. This finding contributes to our understanding of the chemical ecology of these insects and their potential role in ecosystems. []

Q8: Has this compound been investigated for potential diuretic and laxative properties?

A: Research on the bark extract of Avicennia officinalis L., traditionally used for its diuretic and laxative properties, led to the identification of this compound as a potential bioactive component. Molecular docking studies further revealed that this compound exhibits strong binding affinity to relevant receptors, supporting its potential as a drug candidate for hypertension, edema, and constipation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)

![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)